
2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom, a methoxy group, and a pyridin-2-ylazetidin-3-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxy-substituted benzamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a benzaldehyde or benzoic acid derivative, while substitution of the bromine atom can produce various substituted benzamides .
科学的研究の応用
2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylazetidin-3-yl moiety is known to interact with certain biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the target .
類似化合物との比較
Similar Compounds
2-Bromo-5-methoxybenzaldehyde: Similar in structure but lacks the pyridin-2-ylazetidin-3-yl group.
2-Bromo-6-methylpyridine: Contains a bromine and a methyl group on a pyridine ring but lacks the benzamide core.
2-Bromo-5-methoxy-N,N-dimethylbenzylamine: Similar in structure but with a dimethylbenzylamine group instead of the pyridin-2-ylazetidin-3-yl moiety .
Uniqueness
2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide is unique due to its combination of a bromine-substituted benzamide core with a pyridin-2-ylazetidin-3-yl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
特性
IUPAC Name |
2-bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-20(12-10-21(11-12)16-5-3-4-8-19-16)17(22)14-9-13(23-2)6-7-15(14)18/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLWHIWZBGDLLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
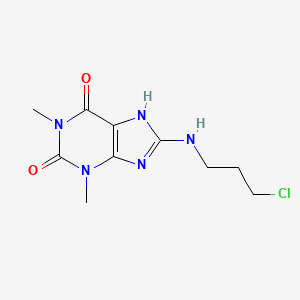
![4-{[4-(Propan-2-yl)phenyl]methyl}piperidine](/img/structure/B2409947.png)


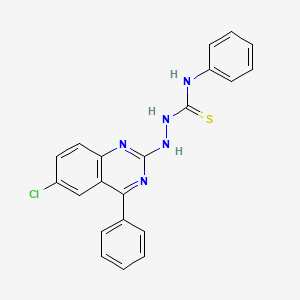
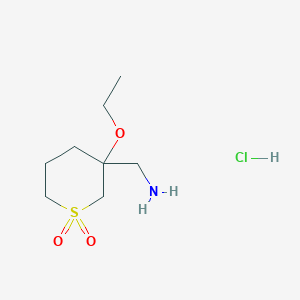
![1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2409952.png)
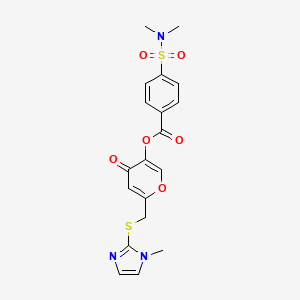
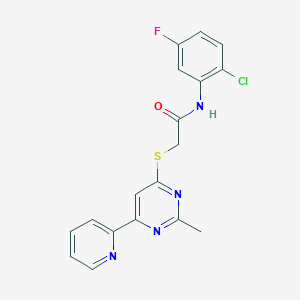
![5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2409956.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2409957.png)
![2-(3-methyl-2,6-dioxo-8-{[4-(propan-2-yl)phenyl]amino}-2,3,6,7-tetrahydro-1H-purin-7-yl)acetic acid](/img/structure/B2409961.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2409962.png)

